molecular formula C21H15N3O4 B4934175 2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B4934175
M. Wt: 373.4 g/mol
InChI Key: UCKIMDDCJAHIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, commonly known as PBD, is a fluorescent dye that is widely used in scientific research. PBD is known for its ability to bind to DNA and RNA and has been extensively studied for its applications in various fields such as cancer research, genetic engineering, and drug discovery.

Mechanism of Action

PBD binds to the minor groove of DNA and RNA through hydrogen bonding and van der Waals interactions. This binding causes a conformational change in the DNA structure, which can lead to DNA damage and inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, PBD can also cause toxicity in normal cells and has been shown to have mutagenic and carcinogenic effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of PBD is its ability to selectively bind to DNA and RNA, making it a powerful tool for studying DNA structure and function. PBD is also highly fluorescent, which allows for easy detection and visualization. However, PBD has limitations in terms of its toxicity and potential mutagenic and carcinogenic effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for PBD research, including the development of new PBD derivatives with improved selectivity and reduced toxicity. PBD can also be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. In addition, PBD can be used in the development of new diagnostic tools for detecting DNA damage and mutations. Finally, PBD can be used in the study of epigenetics, which involves the modification of DNA structure and function without altering the underlying DNA sequence.

Synthesis Methods

PBD can be synthesized through a multistep process involving the condensation of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting PBD molecule can be purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

PBD has been extensively used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to study DNA structure and function, as well as to detect DNA damage and mutations. PBD has also been used in genetic engineering to label specific DNA sequences and to study gene expression. In addition, PBD has been used in drug discovery to screen for compounds that can bind to DNA and inhibit its function.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-27-19-12-8-15(9-13-19)14-2-4-16(5-3-14)20-22-23-21(28-20)17-6-10-18(11-7-17)24(25)26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKIMDDCJAHIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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